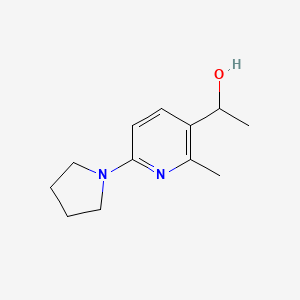
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine group and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol typically involves the reaction of 2-methyl-6-(pyrrolidin-1-yl)pyridine with an appropriate ethanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where the pyridine derivative is reacted with an ethyl magnesium bromide in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
化学反応の分析
Types of Reactions
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetaldehyde or 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetic acid.
Reduction: Formation of 1-(2-Methyl-6-(pyrrolidin-1-yl)piperidin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethanol moiety can participate in hydrogen bonding, while the pyridine and pyrrolidine rings can engage in π-π interactions and hydrophobic interactions with target molecules .
類似化合物との比較
Similar Compounds
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone
- 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone
Uniqueness
1-(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanol is unique due to the presence of the ethanol moiety, which imparts distinct chemical and physical properties. This functional group allows for additional reactivity and interactions compared to its analogs, making it a versatile compound in various applications .
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O/c1-9-11(10(2)15)5-6-12(13-9)14-7-3-4-8-14/h5-6,10,15H,3-4,7-8H2,1-2H3 |
InChIキー |
XVIHAYGZLGXENK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCCC2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
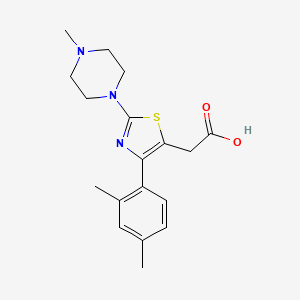

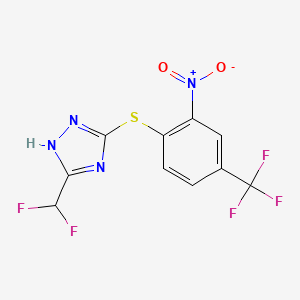


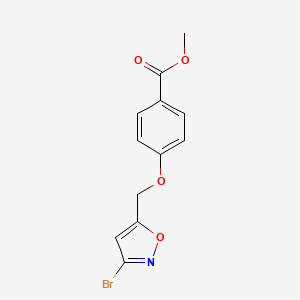
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)

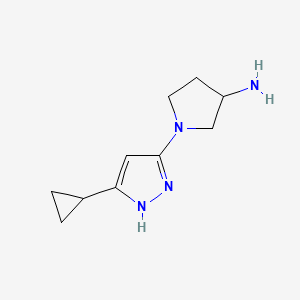


![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
